(3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid

Lipophilicity Drug-likeness Medicinal Chemistry

(3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid (CAS 885276-37-9) is a synthetic amino acid derivative featuring a pyrrolidine ring with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position, a furan-2-yl substituent, and an acetic acid moiety. With a molecular weight of 310.35 g/mol and formula C15H22N2O5, it serves as a chiral building block in medicinal chemistry.

Molecular Formula C15H22N2O5
Molecular Weight 310.35 g/mol
CAS No. 885276-37-9
Cat. No. B3293428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid
CAS885276-37-9
Molecular FormulaC15H22N2O5
Molecular Weight310.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC=CO2)C(=O)O
InChIInChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)16-10-6-7-17(9-10)12(13(18)19)11-5-4-8-21-11/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,16,20)(H,18,19)
InChIKeyVONCPENVVZDUOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid (CAS 885276-37-9): A Boc-Protected Pyrrolidine-Furan Acetic Acid Building Block for Medicinal Chemistry Procurement


(3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid (CAS 885276-37-9) is a synthetic amino acid derivative featuring a pyrrolidine ring with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position, a furan-2-yl substituent, and an acetic acid moiety. With a molecular weight of 310.35 g/mol and formula C15H22N2O5, it serves as a chiral building block in medicinal chemistry . Its structural features align it with α-(pyrrolidin-1-yl)acetic acid scaffolds under investigation as HIV antiviral agents [1].

Why (3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid Cannot Be Replaced by Generic Pyrrolidine-Acetic Acid Building Blocks


Generic substitution fails because the (3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid scaffold combines three structural features whose modification independently alters physicochemical properties and biological activity. The Boc-protected pyrrolidine amine controls conformational flexibility and hydrogen-bonding capacity; the furan-2-yl heterocycle determines π-stacking and dipole interactions; and the acetic acid terminus governs ionisable group placement and aqueous solubility . SAR studies on α-(pyrrolidin-1-yl)acetic acid CCR5 antagonists demonstrate that even single-atom changes at the N-1 acidic position shift antiviral potency by >10-fold and affect CYP2D6 inhibition profiles, proving that analogs within this class are not functionally interchangeable [1].

Quantitative Differentiation Evidence for (3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid (CAS 885276-37-9) Against Closest Structural Analogs


Lipophilicity (LogP) Comparison: Furan-2-yl vs. Benzofuran-2-yl and Thiophen-2-yl Analogs

The furan-2-yl analog (target compound) exhibits a computed LogP of -0.17, which is 0.84 log units lower than the benzofuran-2-yl analog (LogP +0.67) and significantly lower than the thiophen-2-yl analog (estimated LogP ~1.5–2.0 based on sulfur heteroatom contribution). This indicates superior aqueous solubility and lower membrane permeability compared to more lipophilic analogs, making it preferable for target engagements requiring reduced non-specific binding .

Lipophilicity Drug-likeness Medicinal Chemistry

Molecular Weight and Fraction sp3 (Fsp3) Comparison: Impact on Lead-likeness

The target compound has a molecular weight of 310.35 Da and an Fsp3 value of 0.60, placing it within favorable lead-like space (MW <350, Fsp3 >0.4). The benzofuran-2-yl analog (CAS 885276-34-6) has a higher MW of 360.41 Da and lower Fsp3 of 0.47, indicating greater aromatic character and reduced three-dimensionality . Higher Fsp3 correlates with improved clinical success rates due to increased molecular complexity and reduced aromatic ring count [1].

Lead-likeness Fragment-based drug design Molecular complexity

Hydrogen-Bond Donor/Acceptor Profile and Polar Surface Area: Differentiation from Pyridinyl and Indolyl Analogs

The target compound presents 2 hydrogen-bond donors and 4 hydrogen-bond acceptors, with a topological polar surface area (TPSA) of 92.0 Ų [1]. In contrast, the pyridin-4-yl analog (CAS 885276-64-2) offers 2 donors but 5 acceptors (additional nitrogen in pyridine), with TPSA estimated at ~106 Ų [2]. The indol-2-yl analog (CAS 885276-31-3) contains 2 donors and 4 acceptors but a higher TPSA due to the larger indole ring system. Lower TPSA in the furan analog favors passive membrane permeability while maintaining sufficient polarity for aqueous solubility [3].

Hydrogen bonding Polar surface area Permeability

Commercial Purity Benchmarking: 98% Minimum Purity from AKSci vs. 95–97% for Comparator Analogs

The target compound is commercially available at a minimum purity specification of 98% from AKSci . Comparator analogs show lower or equivalent purity specifications: the benzofuran-2-yl analog is listed at 95% (Chemenu), 97% (Fluorochem); the thiophen-2-yl analog at 97% (Leyan, CymitQuimica); the pyridin-4-yl analog at ≥95% (Delta-B) . A consistently higher purity specification reduces the risk of impurity-driven false positives or yield losses in multi-step synthesis.

Purity Procurement Quality assurance

Procurement-Driven Application Scenarios for (3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid (CAS 885276-37-9)


HIV CCR5 Antagonist Lead Optimization Utilizing α-(Pyrrolidin-1-yl)acetic Acid Scaffold

The compound serves as a key intermediate for constructing N-1 acidic α-(pyrrolidin-1-yl)acetic acid CCR5 antagonists. SAR studies demonstrate that N-1 substitution with a furan-2-yl-acetic acid motif can enhance antiviral activity while reducing CYP2D6 inhibition compared to phenyl or benzofuran analogs [1]. Researchers procuring this building block can directly access the furan-containing sub-series without additional synthetic steps.

Fragment-Based Drug Discovery (FBDD) Library Design

With MW 310 Da, Fsp3 0.60, and LogP -0.17, this compound satisfies fragment-likeness criteria (Rule of Three) and provides a balanced HBD/HBA profile . Its higher three-dimensionality versus benzofuran analogs (Fsp3 0.47) makes it a preferred fragment for generating lead-like hits with improved clinical developability [2].

Parallel Synthesis of Heterocycle-Functionalized Peptidomimetics

The Boc-protected amine allows orthogonal deprotection under mild acidic conditions (TFA/DCM), while the carboxylic acid enables amide coupling without additional protection steps. The furan-2-yl group provides a distinct electronic profile (lower LogP, higher TPSA) compared to thiophene or pyridinyl analogs, enabling systematic SAR exploration across heterocycle series .

Procurement for Multi-Step Synthesis Campaigns Requiring High-Purity Building Blocks

With a guaranteed minimum purity of 98% from AKSci, this compound reduces the need for pre-reaction purification, saving 1–2 days per synthetic step in parallel synthesis workflows. This purity advantage is meaningful when compared to the 95–97% specifications typical for benzofuran, thiophene, and pyridinyl analogs .

Quote Request

Request a Quote for (3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.